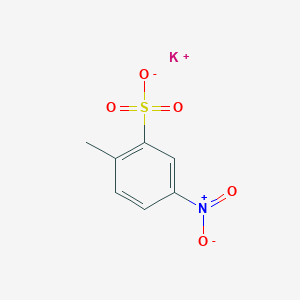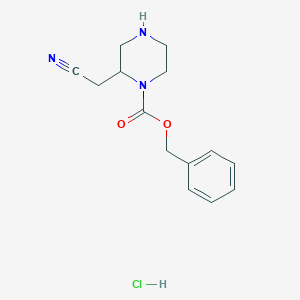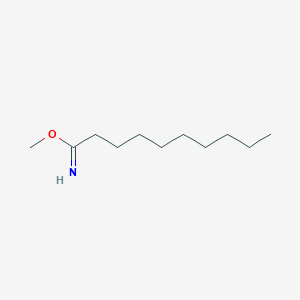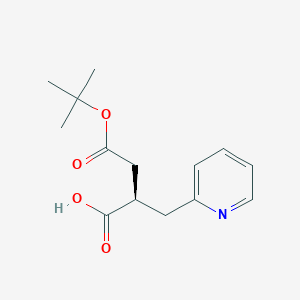
Potassium 2-methyl-5-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-methyl-5-nitrobenzenesulfonate is an organic compound with the molecular formula K+·C7H6NO5S−. It consists of a two-dimensional framework of potassium ions coordinated to 2-methyl-5-nitrobenzenesulfonate anions. The potassium ion is typically eight-coordinate, surrounded by eight oxygen atoms from six 2-methyl-5-nitrobenzenesulfonate anions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-methyl-5-nitrobenzenesulfonate typically involves the nitration of 2-methylbenzenesulfonic acid followed by neutralization with potassium hydroxide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the 5-position of the benzene ring. The resulting 2-methyl-5-nitrobenzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring of temperature and pH levels to ensure the complete conversion of reactants to the desired product. The final product is purified through recrystallization or other suitable methods to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate group under basic conditions
Major Products Formed
Oxidation: 2-methyl-5-nitrobenzenesulfonic acid.
Reduction: 2-methyl-5-aminobenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Potassium 2-methyl-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of potassium 2-methyl-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The sulfonate group can also participate in binding interactions with proteins and other biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-nitrobenzenesulfonic acid
2-methyl-5-nitrobenzenesulfonamide: Similar structure but with an amide group instead of a potassium salt.
Propiedades
Fórmula molecular |
C7H6KNO5S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
potassium;2-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.K/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
RPTBTSBTSYDGIO-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)


![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)






